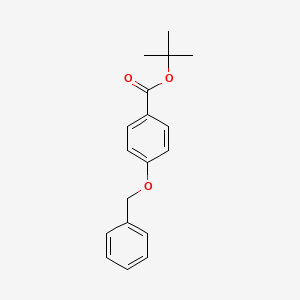

Tert-butyl 4-(benzyloxy)benzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H20O3 |

|---|---|

Molecular Weight |

284.3 g/mol |

IUPAC Name |

tert-butyl 4-phenylmethoxybenzoate |

InChI |

InChI=1S/C18H20O3/c1-18(2,3)21-17(19)15-9-11-16(12-10-15)20-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |

InChI Key |

GYNPGVKSYUBDIO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Precursors

Established Synthetic Routes for Tert-butyl 4-(benzyloxy)benzoate

The synthesis of this compound is most directly achieved by the esterification of 4-(benzyloxy)benzoic acid with a source of the tert-butyl group. This central precursor, 4-(benzyloxy)benzoic acid, is itself commonly synthesized via a two-step process starting from methyl 4-hydroxybenzoate (B8730719). The phenolic hydroxyl group is first protected as a benzyl (B1604629) ether, typically through a Williamson ether synthesis with benzyl bromide, followed by the saponification of the methyl ester to yield the carboxylic acid. iucr.orgnih.gov

Esterification Reactions: Classical and Modern Approaches

The formation of the tert-butyl ester from 4-(benzyloxy)benzoic acid is a critical step. Direct Fischer esterification using tert-butanol (B103910) under strong acid catalysis is generally inefficient due to the propensity of tert-butanol to eliminate, forming isobutene. Consequently, milder, modern coupling methods are preferred.

The Steglich esterification is a highly effective method for forming esters under mild, neutral conditions, making it particularly suitable for acid-sensitive substrates and sterically hindered alcohols like tert-butanol. The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, most commonly 4-(dimethylamino)pyridine (DMAP). nih.govnih.gov The process involves the activation of the carboxylic acid by DCC to form a reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, forming a highly reactive N-acylpyridinium salt, which is readily attacked by the alcohol (tert-butanol) to yield the desired ester and the insoluble dicyclohexylurea (DCU) byproduct. nih.gov

The use of DCC and DMAP is the cornerstone of the Steglich esterification and represents the most prevalent carbodiimide-mediated coupling approach for this transformation. nih.govprepchem.com This method successfully overcomes the challenge of N-acylurea formation, an unproductive side reaction that can occur when the O-acylisourea intermediate rearranges. The catalytic amount of DMAP ensures the reaction proceeds efficiently towards the ester product. nih.gov A typical procedure involves reacting 4-(benzyloxy)benzoic acid with tert-butanol in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂) in the presence of DCC and a catalytic quantity of DMAP at room temperature. nih.gov

| Reaction | Coupling Agents | Catalyst | Solvent | Conditions | Yield | Ref |

| Esterification of 4-(4-n-dodecyloxybenzoyloxy)benzoic acid with 4-benzyloxyphenol | DCC | DMAP | CH₂Cl₂ | Room Temp, 24h | - | nih.gov |

| General Esterification | DCC | DMAP (3-10 mol%) | CH₂Cl₂ | 0°C to 20°C, 3h | Good | nih.gov |

Table 1: Examples of DCC/DMAP Mediated Esterification Conditions. Note: The first entry is for a structurally related compound, demonstrating the applicability of the method.

Protection/Deprotection Strategies Involving Benzyloxy and tert-Butyl Groups

The synthesis of this compound inherently involves the use of protecting groups. The benzyl group serves to protect the phenolic hydroxyl of a precursor like 4-hydroxybenzoic acid, while the tert-butyl group protects the carboxylic acid functionality. The selection of these groups is strategic due to their orthogonal nature; they can be removed under different conditions, allowing for selective deprotection in more complex syntheses.

The benzyloxy group (Bn) is typically installed using benzyl bromide or chloride under basic conditions (Williamson ether synthesis). prepchem.com It is valued for its stability across a wide range of chemical conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C), a mild method that does not affect the tert-butyl ester. rsc.org

The tert-butyl ester is a common protecting group for carboxylic acids. Besides its formation via DCC/DMAP coupling, it can be installed by reacting the acid with isobutylene (B52900) under acidic catalysis. It is exceptionally stable to basic conditions but is easily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane, which liberates isobutene and carbon dioxide. iucr.org

| Protecting Group | Function Protected | Typical Introduction | Typical Deprotection | Orthogonal To |

| Benzyl (Bn) | Phenolic Hydroxyl | Benzyl Bromide, Base (e.g., K₂CO₃) | H₂, Pd/C (Hydrogenolysis) | tert-Butyl Ester |

| tert-Butyl (t-Bu) | Carboxylic Acid | DCC, DMAP, t-BuOH or Isobutylene, H⁺ | Trifluoroacetic Acid (TFA) | Benzyl Ether |

Table 2: Summary of Protection/Deprotection Strategies.

Palladium-catalyzed Cross-coupling Reactions for Precursor Synthesis

While the Williamson ether synthesis is the classical method for preparing the key precursor 4-(benzyloxy)benzoic acid, modern palladium-catalyzed cross-coupling reactions offer a powerful alternative for forming the crucial aryl-oxygen bond. The Buchwald-Hartwig amination protocol has been extended to the synthesis of aryl ethers, coupling alcohols with aryl halides. organic-chemistry.orgnih.govwikipedia.org

This methodology could be applied to synthesize a precursor ester, such as methyl 4-(benzyloxy)benzoate, by coupling methyl 4-iodobenzoate (B1621894) or methyl 4-bromobenzoate (B14158574) with benzyl alcohol. The reaction typically employs a palladium catalyst (e.g., Pd(OAc)₂) and a specialized phosphine (B1218219) ligand (e.g., a biarylphosphine) in the presence of a base. nih.govlibretexts.org Similarly, the Ullmann condensation, a copper-catalyzed reaction, can also be used to form diaryl ethers and could be adapted for this purpose, often with improved conditions using modern ligands. organic-chemistry.orgmdpi.comrhhz.net These cross-coupling methods provide an alternative route that can sometimes offer advantages in terms of substrate scope and reaction conditions over classical methods.

Oxidative Synthetic Pathways for Benzoate (B1203000) Derivatives

Alternative strategies for synthesizing the benzoate core involve oxidation reactions. The precursor 4-hydroxybenzoic acid can be prepared through the oxidation of p-cresol. nih.govgoogle.comnih.govorgsyn.org This transformation can be achieved using various oxidizing agents, including alkali-metal salts on metal oxides at high temperatures. nih.gov

Furthermore, the direct oxidation of 4-(benzyloxy)toluene would yield 4-(benzyloxy)benzoic acid. Industrial processes for producing benzoic acid often involve the liquid-phase air oxidation of toluene (B28343) using a cobalt catalyst, a method that could be adapted for substituted toluenes. google.comufv.br For laboratory-scale synthesis, stronger oxidizing agents like potassium permanganate (B83412) can effectively convert a methyl group on a benzene (B151609) ring to a carboxylic acid. youtube.com This approach offers a different disconnection for accessing the key acid precursor required for the final esterification step.

Precursors and Building Blocks in Multi-step Syntheses

The synthesis of this compound relies on the strategic selection of starting materials that provide the core components of the final molecule: the benzoate backbone, the benzyloxy protecting group, and the tert-butyl ester group.

4-(Benzyloxy)benzoic acid is a primary precursor for synthesizing various derivatives, including this compound. sigmaaldrich.com This substituted benzoic acid can be prepared through the benzylation of 4-hydroxybenzoic acid using benzyl bromide. sigmaaldrich.com Once formed, 4-(benzyloxy)benzoic acid serves as a versatile building block. For instance, it is used in the preparation of more complex molecules like 1,3-phenylene bis(4-benzyloxybenzoate) and various amide derivatives. sigmaaldrich.comgoogle.com In syntheses leading to related ester structures, 4-(benzyloxy)benzoic acid or its activated forms (like the corresponding acid chloride) can be reacted with the desired alcohol.

In a related synthesis, 4-(benzyloxy)benzonitrile undergoes reduction with lithium aluminum hydride (Li(AlH₄)) to yield 4-(benzyloxy)benzylamine, demonstrating the utility of the benzyloxy-substituted phenyl core in forming various functional groups. nih.gov This highlights the adaptability of 4-(benzyloxy)benzoic acid derivatives in multi-step synthetic pathways. nih.gov

The introduction of the tert-butyl group to form the ester is a critical step, commonly achieved using either tert-butyl alcohol or isobutylene as the source of the tert-butyl cation.

tert-Butyl Alcohol : Dehydration of tert-butyl alcohol can be employed to generate isobutylene in situ, or it can be used more directly under acidic conditions. researchgate.netdoubtnut.com However, its use can be problematic on a larger scale as it exists as a semisolid at room temperature (melting point: 26 °C). orgsyn.org In a process known as reactive distillation, tert-butyl alcohol can be dehydrated to isobutylene over a solid acid catalyst. researchgate.net Another method involves the co-oxidation of propylene (B89431) and isobutane, which generates tert-butyl alcohol as a by-product that is subsequently dehydrated to isobutene using catalysts like activated aluminum oxide or ion exchange resins. google.com

Isobutylene : This flammable gas is a common source for generating the tert-butyl cation. orgsyn.org The Ritter reaction, for example, converts nitriles to N-tert-butyl amides by reacting them with a tert-butyl cation generated from isobutylene or tert-butanol in the presence of acid. orgsyn.org An alternative and easier-to-handle precursor is tert-butyl acetate, which can decompose to isobutylene gas upon reaction with sulfuric acid. orgsyn.org Pilot-scale synthesis of tert-butyl alcohol itself is achieved through the counterflow hydration of isobutylene over an ion exchange resin catalyst. researchgate.net

Table 1: Comparison of tert-Butylating Agents

| Reagent | State at STP | Boiling Point | Key Considerations |

|---|---|---|---|

| tert-Butyl Alcohol | Solid/Liquid | 82.4 °C | Semisolid at room temperature, can be difficult to handle on a large scale. orgsyn.org |

| Isobutylene | Gas | -6.9 °C | Highly flammable gas, requires specialized handling. orgsyn.org |

| tert-Butyl Acetate | Liquid | 97-98 °C | Easy to handle liquid, serves as a safer precursor to isobutylene. orgsyn.org |

Halogenated benzoate intermediates are crucial in modern organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions, which allow for the construction of complex molecular architectures. While not a direct precursor to the parent compound, these intermediates are vital for creating substituted analogues. The general reactivity trend for these couplings is C–I > C–Br > C–Cl > C–F, based on bond dissociation energies. nih.gov

tert-Butyl 4-(bromomethyl)benzoate (B8499459) : This compound serves as a key intermediate. For example, it is used in the synthesis of tert-butyl 4-(aminoxymethyl)benzoate. The synthesis involves reacting tert-butyl 4-(bromomethyl)benzoate with N-hydroxyphthalimide, followed by hydrazinolysis. prepchem.com

tert-Butyl 4-chloromethylbenzoate : Its preparation involves the chlorination of 4-methylbenzoic acid followed by esterification with potassium tert-butoxide in the presence of thionyl chloride. google.com

Cross-Coupling Strategies : The site-selectivity of cross-coupling reactions on polyhalogenated substrates is determined by factors such as the electrophilicity of the carbon atoms attached to the halogens. nih.gov Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C, C-N, C-O, and C-S bonds using aryl halides (including benzoates) and nitroarenes as coupling partners. rsc.orgyoutube.com This allows for the synthesis of a wide array of derivatives, such as biaryls, from inexpensive aryl chlorides and potassium benzoates using a bimetallic Cu/Pd catalyst system. researchgate.net

Advanced Synthetic Techniques and Optimization

To improve efficiency, yield, and selectivity, advanced synthetic methodologies have been applied to the synthesis of tert-butyl esters and their analogues.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, including esterification. acs.org

Ester Formation : The synthesis of various esters can be efficiently achieved by heating a carboxylic acid and an excess of an alcohol with a catalytic amount of sulfuric acid in a microwave reactor. acs.org This method significantly reduces reaction times compared to conventional heating. acs.org For example, a series of N-sec/tert-butyl 2-arylbenzimidazole derivatives were synthesized in high yields (85–96%) within very short reaction times (2–3.5 minutes) under focused microwave irradiation. tandfonline.comnih.gov

Deprotection : Microwave irradiation in the presence of p-toluenesulfonic acid under solvent-free conditions provides a simple and rapid method for the deprotection of aromatic tert-butyl esters, yielding the corresponding carboxylic acids in high yields within minutes. tandfonline.com

Table 2: Microwave-Assisted Reactions for Ester Synthesis and Cleavage

| Reaction Type | Reagents | Conditions | Key Advantage |

|---|---|---|---|

| Esterification | Carboxylic acid, Alcohol, H₂SO₄ (cat.) | Microwave irradiation | Rapid reaction times, high efficiency. acs.org |

| Deprotection | tert-Butyl Ester, p-Toluenesulfonic acid | Microwave irradiation, solvent-free | Fast and efficient cleavage to carboxylic acid. tandfonline.com |

The synthesis of specific stereoisomers is critical when developing molecules for biological applications. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral compound.

Conformationally Restricted Analogues : A stereocontrolled synthesis has been described for creating conformationally restricted analogues of biologically active molecules. nih.gov This often involves establishing a specific configuration (e.g., trans-configuration) through diastereoselective reactions, such as an LDA-promoted alpha-nitration of an intermediate lactam. nih.gov

Chiral Catalysts : Novel chiral phosphine oxides have been synthesized and used as Lewis base organocatalysts in stereoselective reactions. researchgate.net These catalysts can promote reactions like the allylation of aldehydes with high enantiomeric excess. researchgate.net

Pseudorotaxanes : Research into the stereoselective synthesis of inherently chiral pseudorotaxanes involves the self-assembly of chiral ammonium (B1175870) threads with macrocyclic rings. rsc.orgepfl.ch While achieving high diastereoselectivity can be challenging, this field demonstrates advanced strategies for controlling molecular chirality. rsc.org

Flow Chemistry Approaches for Enhanced Production

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in chemical manufacturing, offering improvements in efficiency, safety, and scalability. For a molecule like this compound, flow chemistry can be strategically applied to the key bond-forming reactions: the Williamson ether synthesis to form the benzyl ether linkage, and the esterification to create the tert-butyl ester.

Continuous flow processes are characterized by the movement of reagents through a network of tubes and reactors. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved purity, and faster reaction times compared to batch methods.

One of the primary challenges in traditional Williamson ether synthesis is the use of heterogeneous mixtures and strong bases, which can be difficult to manage at scale. Flow chemistry systems, particularly those incorporating packed-bed reactors or phase-transfer catalysis, can mitigate these issues. A packed-bed reactor containing a solid-supported base can deprotonate the phenolic starting material, tert-butyl 4-hydroxybenzoate, allowing the resulting anion to react with benzyl halide pumped through the system. This approach simplifies purification, as the base is contained within the reactor.

Similarly, the esterification of 4-(benzyloxy)benzoic acid can be significantly enhanced using flow technology. Research into the continuous flow synthesis of tert-butyl esters has demonstrated the efficiency of using microreactor systems. These systems facilitate rapid mixing and superior heat transfer, allowing for the safe use of highly reactive intermediates and conditions that would be hazardous in large-scale batch reactors. For instance, the generation of a lithiated aryllithium species from an aryl bromide and its subsequent reaction with di-tert-butyl dicarbonate (B1257347) can be performed in a flow setup with very short residence times, leading to high yields of the corresponding tert-butyl ester.

The following tables present data from studies on analogous systems, illustrating the potential reaction conditions and yields for the synthesis of this compound precursors or closely related compounds using flow chemistry.

Table 1: Representative Data for Continuous Flow Williamson Ether Synthesis of Phenol (B47542) Derivatives

This table showcases typical conditions for the O-alkylation of phenols in a continuous flow setup, a reaction analogous to the benzylation of tert-butyl 4-hydroxybenzoate.

| Phenol Substrate | Alkylating Agent | Base | Catalyst | Solvent | Temp. (°C) | Residence Time | Yield (%) |

| 4-Ethylphenol | Methyl Iodide | NaOH (25%) | Tetrabutylammonium Bromide | Dichloromethane/Water | 25 | 20 min | >95 |

| Phenol | Benzyl Bromide | K₂CO₃ | - | Acetonitrile | 80 | 10 min | ~90 |

| 4-Methylphenol | Chloroacetic Acid | NaOH (30%) | - | Water | 95 | 35 min | High |

This data is derived from analogous reactions and is presented to illustrate the potential for the flow synthesis of the benzyl ether component.

Table 2: Representative Data for Continuous Flow Synthesis of Tert-Butyl Benzoate Esters

This table provides data from the direct synthesis of tert-butyl esters from aryl halides using a flow microreactor system, a method applicable to the esterification of 4-(benzyloxy)benzoic acid derivatives.

| Aryl Halide Substrate | Reagent | Solvent | Temp. (°C) | Residence Time (s) | Yield (%) |

| 4-Chlorobenzyl bromide | HexLi, then Boc₂O | 2-MeTHF | 0 | 5.6 | 92 |

| 4-Bromobenzonitrile | HexLi, then Boc₂O | 2-MeTHF | 0 | 5.6 | 93 |

| Methyl 4-bromobenzoate | HexLi, then Boc₂O | 2-MeTHF | 0 | 5.6 | 90 |

Data sourced from studies on the flow synthesis of tert-butyl esters from corresponding aryl halides. youtube.comchemicalbook.com

By integrating these optimized flow modules for etherification and esterification, a telescoped continuous process for the production of this compound can be envisioned. This would involve the direct feeding of the output from one reactor into the next, minimizing manual handling and purification steps, and ultimately leading to a more streamlined and efficient manufacturing process.

Chemical Reactivity and Derivatization Strategies

Transformations of the Ester Moiety

The tert-butyl ester group is a prominent feature of the molecule, known for its susceptibility to specific cleavage conditions, which often differ from those of less hindered esters. This allows for selective deprotection and derivatization.

The hydrolysis of the tert-butyl ester to the corresponding carboxylic acid, 4-(benzyloxy)benzoic acid, is typically achieved under acidic conditions. The mechanism involves the protonation of the ester oxygen followed by the elimination of the stable tert-butyl cation, which is then trapped by a nucleophile like water to form tert-butanol (B103910).

Transesterification, the conversion of one ester to another, is a key strategy for modifying the ester moiety. While classic acid- or base-catalyzed methods can be employed, milder and more specialized conditions have been developed. For instance, borane (B79455) catalysts like B(C6F5)3 have been shown to facilitate the transesterification of tert-butyl esters with diazoesters under mild conditions. rsc.org Another modern approach involves the use of phosphorus trichloride (B1173362) (PCl3), which mediates the one-pot conversion of tert-butyl esters into other esters. researchgate.net This reaction is believed to proceed through the in-situ formation of an acid chloride intermediate, which then reacts with the added alcohol. researchgate.net This method is efficient for a variety of tert-butyl esters, including both electron-rich and electron-deficient aromatic systems. researchgate.net

Table 1: Selected Transesterification Methods for Tert-butyl Esters

| Method | Catalyst/Reagent | Alcohol | Conditions | Yield | Ref |

|---|---|---|---|---|---|

| PCl₃-mediated | PCl₃ | Various alcohols | 80-100 °C | Good to Excellent | researchgate.net |

The ester functionality of Tert-butyl 4-(benzyloxy)benzoate can be reduced to a primary alcohol, yielding (4-(benzyloxy)phenyl)methanol. This transformation is commonly carried out using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an aprotic solvent like tetrahydrofuran (B95107) (THF). The reaction involves the nucleophilic addition of a hydride to the ester carbonyl, followed by a second hydride addition to the intermediate aldehyde.

It is important to note that the benzyloxy group contains a benzylic C-O bond, which can be susceptible to cleavage under certain reductive conditions, particularly catalytic hydrogenation. While methods like reduction with formates in the presence of a palladium catalyst are used to reduce some aromatic acids to benzyl (B1604629) alcohols, these conditions might also affect the benzyl ether protecting group. google.com Therefore, chemoselective reduction of the ester often relies on metal hydrides under conditions that preserve the benzyl ether. organic-chemistry.org The selective reduction of a carboxylic acid or ester in the presence of other reducible groups is a common challenge, often addressed by activating the carboxyl group before reduction with a milder reagent like sodium borohydride. nih.gov

The conversion of the tert-butyl ester into an amide derivative can be achieved through aminolysis. Direct reaction with amines often requires harsh conditions. A more facile, one-pot method utilizes phosphorus trichloride (PCl₃) to mediate the reaction. researchgate.net Similar to the transesterification reaction, this protocol involves the in-situ generation of the more reactive acid chloride intermediate from the tert-butyl ester. researchgate.net Subsequent addition of a primary or secondary amine readily affords the corresponding N-substituted or N,N-disubstituted 4-(benzyloxy)benzamide (B74015) in good yields. researchgate.net This method avoids the need to isolate the often-sensitive acid chloride.

Table 2: PCl₃-Mediated Amidation of Tert-butyl Esters

| Substrate | Amine | Conditions | Product | Yield | Ref |

|---|

Modifications of the Aromatic Ring

The aromatic ring of this compound is substituted with an electron-donating benzyloxy group and an electron-withdrawing tert-butoxycarbonyl group, which direct the regiochemical outcome of reactions on the ring.

In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene (B151609) ring govern the position of the incoming electrophile. masterorganicchemistry.com Substituents are classified as either activating or deactivating, and as ortho, para, or meta directors. libretexts.org

The benzyloxy group (-OCH₂Ph) at the C4 position is an activating group because the oxygen atom can donate electron density to the ring through resonance. It is an ortho, para-director. Since the para position is already occupied, it strongly directs incoming electrophiles to the two equivalent ortho positions (C3 and C5).

The tert-butoxycarbonyl group (-COOtBu) at the C1 position is a deactivating group. libretexts.org The carbonyl group withdraws electron density from the ring through both induction and resonance, making the ring less reactive towards electrophiles than benzene itself. libretexts.org This group is a meta-director, meaning it directs incoming electrophiles to the C3 and C5 positions.

In this case, both substituents direct the incoming electrophile to the same positions (C3 and C5). The powerful activating and directing effect of the benzyloxy group dominates over the deactivating effect of the ester. libretexts.orgucalgary.ca Therefore, electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur selectively at the positions ortho to the benzyloxy group.

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. wikipedia.org The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium or t-butyllithium. wikipedia.orgbaranlab.org The DMG, which contains a heteroatom, coordinates to the lithium, facilitating the deprotonation at the adjacent ortho position to form an aryllithium intermediate. wikipedia.orguwindsor.ca This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. wikipedia.org

In this compound, the ether oxygen of the benzyloxy group can serve as an effective DMG. baranlab.orguwindsor.ca The coordination of the Lewis acidic lithium reagent to the Lewis basic oxygen atom directs the deprotonation to the C3 and C5 positions. wikipedia.org The resulting lithiated species can then react with electrophiles (E+) such as aldehydes, ketones, alkyl halides, or carbon dioxide to yield 3-substituted-4-(benzyloxy)benzoate derivatives. This strategy provides a highly regioselective alternative to electrophilic aromatic substitution for functionalizing the ring.

Halogenation and Cross-Coupling Elaboration

The aromatic ring of this compound serves as a platform for constructing more complex molecular architectures through halogenation followed by palladium-catalyzed cross-coupling reactions. The introduction of a halide (typically bromine or iodine) onto the aromatic ring, likely at the positions ortho to the activating benzyloxy group, transforms the molecule into a versatile substrate for carbon-carbon and carbon-nitrogen bond formation.

Key cross-coupling reactions applicable to halogenated derivatives of this compound include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This reaction pairs the aryl halide with an organoboron reagent, such as a boronic acid or ester, to form a new carbon-carbon bond. nih.govnih.gov It is widely used due to its mild conditions and tolerance of a broad range of functional groups. nih.govnih.gov For instance, a halogenated derivative of this compound can be coupled with various aryl, heteroaryl, or alkyl boronic esters to synthesize biaryl or alkyl-aryl structures. nih.govrsc.org The choice of catalyst, often a palladium complex with specialized phosphine (B1218219) ligands, is crucial for achieving high yields. nih.gov

Sonogashira Coupling: This method facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. numberanalytics.comorganic-chemistry.org This transformation would allow for the introduction of an alkynyl substituent onto the benzoate (B1203000) ring, yielding arylalkynes. libretexts.org Copper-free Sonogashira protocols have also been developed to avoid potential issues associated with the copper co-catalyst. nih.gov

Buchwald-Hartwig Amination: This reaction creates a carbon-nitrogen bond by coupling an aryl halide with a primary or secondary amine. wikipedia.orglibretexts.org The development of sophisticated phosphine ligands has greatly expanded the scope of this reaction, allowing for the amination of a wide variety of aryl halides under relatively mild conditions. wikipedia.orgorganic-chemistry.org Applying this to a halogenated this compound derivative would enable the synthesis of a diverse range of N-aryl compounds. nih.gov

Table 1: Overview of Cross-Coupling Reactions for Halogenated Benzoate Derivatives

| Reaction | Coupling Partner | Typical Catalyst System | Bond Formed | Product Class |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid or Ester | Pd(0) complex (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) | Aryl-Aryl or Aryl-Alkyl (C-C) | Biaryl derivatives |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) complex + Cu(I) salt (e.g., CuI) + Amine Base | Aryl-Alkyne (C-C) | Arylalkynes |

| Buchwald-Hartwig Amination | Primary or Secondary Amine | Pd(0) complex + Phosphine Ligand + Strong Base (e.g., NaOt-Bu) | Aryl-Amine (C-N) | N-Aryl amines |

Reactions Involving the Benzyloxy Group

The benzyloxy group is not merely a passive substituent; its ether linkage and benzylic methylene (B1212753) position are both susceptible to specific chemical transformations.

Cleavage of the Benzyl Ether Linkage (e.g., Hydrogenation)

The benzyl group is a common protecting group for phenols and alcohols because it is stable under many reaction conditions but can be removed selectively. semanticscholar.org The most common method for cleaving the benzyl ether in this compound is catalytic hydrogenation. youtube.comyoutube.com

This reaction, often referred to as hydrogenolysis, involves treating the compound with hydrogen gas (H₂) in the presence of a palladium-on-carbon catalyst (Pd/C). youtube.comyoutube.com The process cleaves the carbon-oxygen bond of the ether, liberating the phenol (B47542)—in this case, tert-butyl 4-hydroxybenzoate (B8730719)—and producing toluene (B28343) as a byproduct. youtube.com This method is favored for its high yields and clean reaction profile, as the catalyst can be removed by simple filtration and the toluene byproduct is volatile. youtube.comyoutube.com

Alternative methods for benzyl ether cleavage exist, though they may be less compatible with the ester functionality. These include the use of strong acids or oxidative conditions with reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). semanticscholar.orgorganic-chemistry.org

Table 2: Comparison of Benzyl Ether Cleavage Methods

| Method | Reagents | Key Features |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Mild, high yield, clean reaction. youtube.comyoutube.com |

| Acidolysis | Strong acids (e.g., HBr) | Can cleave other acid-sensitive groups. organic-chemistry.org |

| Oxidative Cleavage | DDQ, CAN, etc. | Useful when hydrogenation is not feasible due to other reducible groups. semanticscholar.orgorganic-chemistry.org |

Selective Derivatization of the Benzylic Methylene

The benzylic C(sp³)–H bonds of the methylene bridge (–CH₂–) are more reactive than other aliphatic C–H bonds due to their proximity to the aromatic ring. This reactivity allows for selective functionalization, primarily through oxidation.

The oxidation of benzylic methylene groups is a fundamental transformation in organic synthesis. wikipedia.orgmdpi.com While many methods oxidize the methylene group directly to a carbonyl (ketone), more selective methods have been developed to yield the corresponding alcohol. mdpi.comacs.org A notable strategy involves the use of bis(methanesulfonyl) peroxide, which can achieve selective mono-oxidation of benzylic C–H bonds to furnish benzylic alcohols, often proceeding through a benzylic mesylate intermediate. acs.org This approach is significant because it avoids the common problem of over-oxidation to the ketone. acs.org Applying such a method to this compound would yield tert-butyl 4-(hydroxy(phenyl)methoxy)benzoate, introducing a new functional handle for further diversification.

Functional Group Interconversions on Analogues

Functional group interconversion (FGI) is the process of converting one functional group into another. imperial.ac.uk Examining the reactivity of analogues of this compound provides insight into additional synthetic pathways. Key analogues include the deprotected phenol (tert-butyl 4-hydroxybenzoate) and the hydrolyzed carboxylic acid (4-(benzyloxy)benzoic acid).

Phenol to Triflates for Cross-Coupling: The hydroxyl group of tert-butyl 4-hydroxybenzoate can be converted into a triflate (–OTf) group by reacting it with triflic anhydride (B1165640). vanderbilt.edu The triflate is an excellent leaving group in palladium-catalyzed cross-coupling reactions, often exhibiting higher reactivity than the corresponding halides. researchgate.net This provides an alternative route to the cross-coupling strategies discussed in section 3.2.3.

Reduction of the Ester/Carboxylic Acid: The tert-butyl ester group, or the corresponding carboxylic acid analogue, can be reduced to a primary alcohol. Reagents like lithium aluminium hydride (LiAlH₄) are effective for this transformation, converting the ester or acid to a hydroxymethyl group. imperial.ac.uk For example, the hydrogenation of tert-butyl benzoate can yield benzyl alcohol. researchgate.net This FGI transforms the benzoate moiety into a benzyl alcohol derivative, opening up further synthetic possibilities.

Hydrogenation of the Aromatic Ring: The aromatic ring of phenolic analogues can undergo hydrogenation to produce the corresponding cycloaliphatic alcohols. For instance, the catalytic hydrogenation of alkylphenols like p-tert-butylphenol yields alkylcyclohexanols. google.com This reaction converts the aromatic core into a saturated cyclic system while retaining the hydroxyl group. google.com

Table 3: Selected Functional Group Interconversions on Analogues

| Analogue | Starting Group | Reagents | Converted Group | Reference |

|---|---|---|---|---|

| tert-Butyl 4-hydroxybenzoate | Phenol (-OH) | Triflic anhydride (Tf₂O) | Triflate (-OTf) | vanderbilt.edu |

| 4-(Benzyloxy)benzoic acid | Carboxylic Acid (-COOH) | LiAlH₄ then H₂O | Alcohol (-CH₂OH) | imperial.ac.uk |

| p-tert-Butylphenol | Phenolic Ring | H₂, Ru catalyst | Cyclohexanol Ring | google.com |

Applications in Chemical Research and Development

Role as a Key Synthetic Intermediate

Tert-butyl 4-(benzyloxy)benzoate is a valuable organic compound that serves as a crucial building block in the synthesis of more complex molecules. Its structure, featuring a carboxylic acid protected as a tert-butyl ester and a phenol (B47542) protected as a benzyl (B1604629) ether, makes it a versatile intermediate in multi-step synthetic sequences.

Building Block for Complex Polyaromatic Systems

While direct examples of this compound being used to create extensive polyaromatic systems are not prevalent in the provided search results, its derivatives play a significant role in this area. For instance, the related compound, tert-butyl (4-(benzyloxy)-8-methylnaphthalen-2-yl)carbamate, serves as an essential intermediate for synthesizing substituted methylnaphthalen products, which are components of complex structures like duocarmycin prodrugs. chemicalbook.com The synthesis of these prodrugs involves reactions such as bromination with N-bromosuccinimide to further functionalize the aromatic system. chemicalbook.com This highlights the utility of the benzyloxy and tert-butyl protecting groups in the construction of larger, functionalized aromatic frameworks.

Precursor for Advanced Heterocyclic Scaffolds

The utility of this compound as a precursor extends to the synthesis of advanced heterocyclic scaffolds. Although direct synthesis pathways starting from this specific compound are not detailed in the provided results, the broader class of benzoate (B1203000) derivatives is instrumental. For example, various benzothiazole-based compounds, which are significant in medicinal chemistry, are synthesized using substituted benzoic acid precursors. jchemrev.com These complex heterocyclic systems often possess a range of biological activities. jchemrev.com

Intermediate in the Synthesis of Specific Research Probes

This compound and its analogs are employed as intermediates in the creation of specialized research probes. For example, a related compound, tert-butyl 4-({[(E)-1,3-dimethyl-5-phenoxypyrazol-4-yl]methyl}aminooxymethyl)benzoate, is a known commercial acaricide, indicating its use in developing specific bioactive molecules. researchgate.net Furthermore, derivatives like tert-butyl 4-(bromomethyl)benzoate (B8499459) are commercially available and serve as key starting materials for introducing the benzoate moiety into larger structures. nih.govbldpharm.com This versatility allows for the construction of probes designed for specific biological investigations.

Contributions to Medicinal Chemistry Research (as Precursors/Building Blocks)

The structural motifs present in this compound make it a valuable precursor in the field of medicinal chemistry for the development of new therapeutic agents.

Design and Synthesis of Analogues for Biological Target Exploration

The design and synthesis of novel compounds for exploring biological targets is a cornerstone of medicinal chemistry. Benzoate derivatives are frequently used to create libraries of compounds for screening against various biological targets. For instance, new benzoylthioureido phenyl derivatives have been designed and synthesized to target carbonic anhydrase enzymes. nih.gov This process often involves modifying a lead compound's structure to improve its potency and selectivity. nih.gov The synthesis of salmeterol, a long-acting β2-adrenergic receptor agonist, and its intermediates also highlights the use of complex benzoate derivatives. google.com

Precursors to Compounds Investigated for Protein Kinase C (PKC) Inhibition

Protein Kinase C (PKC) is an important enzyme family involved in various cellular signaling pathways, and its dysregulation is implicated in diseases like cancer and Alzheimer's disease. nih.govnih.govresearchgate.net Consequently, the development of PKC inhibitors and activators is a significant area of research. nih.gov While the direct use of this compound as a precursor for PKC inhibitors is not explicitly detailed, the synthesis of various PKC modulators involves complex aromatic building blocks. For example, the design of 2,3-bisarylmaleimides as PKC inhibitors was based on the structure of natural products like staurosporine. epa.gov Furthermore, benzolactam-based PKC modulators have been synthesized to enhance the secretion of the sAPPα metabolite, which is relevant to Alzheimer's disease research. nih.govresearchgate.net Tributyltin (TBT), an environmental contaminant, has been shown to activate PKC, and studies investigating its mechanism utilize PKC inhibitors like bisindolylmaleimide I. tnstate.edu

Synthetic Scaffolds for STAT3 Inhibitor Analogues

Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that has been implicated in the development and progression of various human cancers, making it a significant target for anticancer drug discovery. The inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy. researchgate.netnih.govnih.gov Research has shown that benzoic acid derivatives can serve as effective scaffolds for the design of STAT3 inhibitors. tandfonline.com

While direct synthesis of STAT3 inhibitors from this compound is not extensively documented, its structural components are present in known inhibitors. For instance, the development of photoswitchable STAT3 inhibitors has been reported, which are based on an azobenzene (B91143) scaffold and show potential for photopharmacology. nih.gov Furthermore, a series of N-substituted sulfamoylbenzamide derivatives based on the known STAT3 inhibitor Niclosamide have been designed and synthesized, demonstrating the versatility of the benzamide (B126) core in targeting STAT3. researchgate.net The presence of the benzoic acid core in this compound makes it a plausible starting point or intermediate for the synthesis of novel STAT3 inhibitor analogues. The tert-butyl ester can act as a protecting group for the carboxylic acid, which can be deprotected in a later synthetic step to reveal the active pharmacophore. The benzyloxy group can also be modified or cleaved to introduce further diversity into the inhibitor library.

Design of Farnesoid X Receptor (FXR) Antagonist Derivatives

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism. Antagonists of FXR are being investigated for the treatment of various metabolic diseases. The design of non-steroidal FXR antagonists has attracted considerable attention, and compounds containing a benzoate scaffold have shown promise.

A study on 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide derivatives revealed them as novel FXR antagonists. google.com This highlights the importance of the tert-butylphenyl benzoate core in achieving antagonistic activity. The tert-butyl group is often utilized in medicinal chemistry to enhance metabolic stability and to provide steric bulk that can influence binding to the target protein. The benzyloxy group in this compound can be considered a protected form of a phenol. In the context of FXR antagonist design, this benzyloxy group could be deprotected to yield a hydroxyl group, a common feature in many nuclear receptor ligands, or it could be retained to explore additional interactions within the ligand-binding pocket of the receptor.

Contribution to CFTR Potentiator Research

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. CFTR potentiators are a class of drugs that enhance the function of the mutated CFTR protein at the cell surface. The discovery of small-molecule CFTR modulators has revolutionized the treatment of CF. mdpi.comenamine.netnih.gov

While there is no direct evidence of this compound being used as a CFTR potentiator itself, its structural elements are found in intermediates used for the synthesis of CFTR modulators. For example, a patent for CFTR modulators describes the use of 4-(benzyloxy)-2-methylaniline (B1284532) as a synthetic intermediate. google.com This intermediate shares the benzyloxy-phenyl core with this compound. This suggests that this compound could serve as a valuable precursor for the synthesis of more complex molecules aimed at modulating CFTR activity. The ester and ether functionalities provide handles for further chemical transformations, allowing for the construction of diverse molecular architectures for screening in CFTR potentiation assays.

Utility in Materials Science Research

The unique combination of a rigid aromatic core and flexible side groups in this compound makes it an interesting candidate for the development of new materials, particularly in the field of liquid crystals and polymers.

Incorporation into Liquid Crystalline Systems

Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The molecular structure of this compound, with its elongated shape and polarizable groups, is conducive to the formation of liquid crystalline phases.

Influence of Benzyloxy and tert-Butyl Moieties on Mesomorphic Properties

The tert-butyl group, on the other hand, is a bulky, non-polar group. Its presence at the terminus of a rod-like molecule can disrupt the close packing of the molecules, which may lead to a decrease in the melting point and the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid). This can be advantageous in creating liquid crystals with a broad mesophase range at or near room temperature. The interplay between the mesophase-promoting benzyloxy group and the packing-disrupting tert-butyl group in this compound would likely result in unique mesomorphic properties, making it a subject of interest for further investigation in the field of liquid crystal research.

Precursors for Polymer and Oligomer Design

The ester and ether linkages in this compound, along with its aromatic rings, make it a potential monomer or precursor for the synthesis of polymers and oligomers with specific properties. The benzoate structure is a common building block in a variety of polymers, including polyesters and polyamides.

The tert-butyl ester can be hydrolyzed to a carboxylic acid, which can then be used in polymerization reactions. Alternatively, the aromatic rings can be functionalized to introduce polymerizable groups. The benzyloxy group can also be a site for chemical modification or can influence the properties of the resulting polymer, such as its thermal stability and solubility. While specific examples of polymers derived directly from this compound are not abundant in the literature, the fundamental chemistry of its functional groups suggests its potential as a versatile building block for the creation of new polymeric materials. For instance, a patent describes the production of methyl p-tert-butylbenzoate, a related compound, as an important organic synthesis intermediate, highlighting the industrial relevance of such structures. google.com

Applications in Catalysis Research

Role in Chiral Catalyst Development

Similarly, the role of this compound in the development of chiral catalysts is not described in the existing scientific literature. There are no reports of this compound being used as a scaffold for the introduction of chiral auxiliaries or as a precursor for the synthesis of chiral ligands intended for asymmetric catalysis. Consequently, there are no research findings to present regarding its application in this specific area of catalysis.

Advanced Spectroscopic and Analytical Characterization Methodologies

Spectroscopic Analysis in Structural Elucidation Beyond Basic Identification

While standard spectroscopic methods like ¹H and ¹³C NMR are fundamental for confirming the basic structure of tert-butyl 4-(benzyloxy)benzoate, advanced spectroscopic techniques unlock a deeper understanding of its molecular behavior, including its three-dimensional arrangement and the dynamics of its functional groups.

Conformational Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy

The flexibility of the benzyloxy group and the free rotation around the ester linkage mean that this compound can adopt various conformations in solution. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space correlation techniques, is a powerful tool for investigating these conformational preferences.

Advanced 2D NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to determine the spatial proximity between protons. For this compound, NOESY could reveal correlations between the protons of the benzyloxy methylene (B1212753) group (-O-CH₂-Ph) and the protons on the benzoate (B1203000) aromatic ring. The presence and intensity of these cross-peaks would provide direct evidence for the preferred orientation of the benzyloxy group relative to the benzoate plane.

Furthermore, the tert-butyl group, with its nine equivalent protons, provides a strong, sharp singlet in the ¹H NMR spectrum. This signal can serve as a sensitive probe for studying intermolecular interactions. nih.gov Changes in the chemical shift or relaxation times of the tert-butyl protons upon interaction with other molecules or surfaces can yield valuable information about the binding environment. Rotational spectroscopy studies on analogous molecules like tert-butyl alcohol have provided detailed insights into its internal rotational dynamics, a level of analysis that could be extended to understand the motion of the tert-butyl group in more complex esters. utrgv.edu

Table 1: Hypothetical NOESY Correlations for Conformational Analysis

| Interacting Protons | Expected NOE | Implied Proximity |

| Benzyloxy -CH₂- and Benzoate aromatic protons (ortho to ester) | Strong | Indicates a folded conformation where the benzyl (B1604629) group is positioned over the benzoate ring. |

| Benzyloxy -CH₂- and tert-Butyl -C(CH₃)₃ protons | Weak to None | Suggests these groups are spatially distant, which is expected from the molecular structure. |

| Benzyl aromatic protons and Benzoate aromatic protons | Variable | The presence of correlations would depend on the specific folded conformation and the degree of rotational freedom. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule's functional groups. These techniques are highly sensitive to the chemical environment, making them ideal for studying functional group dynamics and intermolecular interactions.

For this compound, key vibrational modes include:

Ester Carbonyl (C=O) Stretch: This is typically a strong, sharp band in the IR spectrum. Its exact frequency is sensitive to electronic effects and hydrogen bonding. Changes in this band's position can indicate interactions involving the carbonyl oxygen.

Ether (C-O-C) Stretch: The asymmetric and symmetric stretching vibrations of the ether linkage in the benzyloxy group provide information about its conformation.

Aromatic C-H and C=C Stretches: These bands confirm the presence of the two aromatic rings.

tert-Butyl C-H Bending: The characteristic bending vibrations (scissoring and rocking) of the methyl groups within the tert-butyl moiety can be observed.

Detailed analysis, often aided by quantum computational calculations, can assign specific vibrational modes and understand how they are affected by changes in molecular conformation or environment. mdpi.com For instance, studying the carbonyl stretch in different solvents could reveal information about solvent-solute interactions.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| Ester | C=O Stretch | 1710 - 1730 | Strong |

| Ester | C-O Stretch | 1250 - 1300 | Strong |

| Ether | C-O-C Asymmetric Stretch | 1200 - 1275 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic (tert-Butyl) | C-H Stretch | 2850 - 2970 | Medium to Strong |

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule. For this compound, the primary chromophores are the two benzene (B151609) rings. The absorption bands observed in the UV region correspond to π → π* transitions of the electrons in these aromatic systems.

The position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands can be influenced by the molecular environment. This phenomenon, known as solvatochromism, can be exploited to study interactions. By measuring the UV-Vis spectrum in a series of solvents with varying polarities, one can probe the polarity of the molecule's local environment and how the solvent interacts with the ground and excited electronic states. Such studies are valuable in understanding complexation and reaction media effects. nih.gov

Table 3: Hypothetical UV-Vis Absorption Maxima (λ_max) in Different Solvents

| Solvent | Polarity | Expected λ_max (nm) for π → π* Transition | Observation |

| Hexane | Low | ~254 nm | Represents the transition in a non-polar environment. |

| Ethanol | High | ~258 nm | A slight red shift (bathochromic shift) may occur due to stabilization of the excited state by the polar solvent. |

| Acetonitrile | Medium | ~256 nm | Intermediate shift, reflecting the medium polarity of the solvent. |

Chromatographic and Separation Techniques in Research

Chromatographic methods are indispensable not only for purification but also as powerful analytical tools for measuring physicochemical properties and performing challenging separations.

Inverse Gas Chromatography (IGC) for Thermodynamic Interaction Studies

Inverse Gas Chromatography (IGC) is a unique and powerful technique where the compound of interest, in this case, this compound, is used as the stationary phase within the gas chromatography column. semanticscholar.org A series of well-characterized volatile probe molecules (solvents) are then injected into the column, and their retention times are measured. nih.gov

This "inverse" setup allows for the determination of thermodynamic interaction parameters between the stationary phase (this compound) and the various probe molecules at different temperatures. nih.gov Key parameters that can be calculated include:

Flory-Huggins Interaction Parameter (χ): This parameter quantifies the miscibility and interaction energy between the compound and a given solvent.

Weight Fraction Activity Coefficient at Infinite Dilution (Ω_∞): This value describes the behavior of a solvent probe when infinitely diluted in the stationary phase.

Surface Energy: IGC can also be used to determine the dispersive and specific components of the surface energy of the solid compound.

This technique provides invaluable data for understanding solubility, polymer blending, and surface chemistry, turning the chromatograph into a tool for thermodynamic measurement. nih.govnih.gov

Table 4: Hypothetical Thermodynamic Interaction Parameters via IGC

| Probe Molecule (Solvent) | Type | Flory-Huggins Parameter (χ) at 450 K (Hypothetical) | Implication |

| n-Octane | Non-polar | 0.85 | Indicates relatively poor interaction (less favorable). |

| Toluene (B28343) | Aromatic | 0.25 | Indicates good interaction, likely due to π-π stacking. nih.gov |

| Ethyl Acetate | Polar (Ester) | 0.40 | Favorable interaction, likely due to dipole-dipole forces with the ester group. nih.gov |

| 1-Butanol | Polar (H-bond) | 0.60 | Moderate interaction; potential for hydrogen bonding with the ester carbonyl. |

Advanced Preparative Chromatography for Isomer Separation

The synthesis of this compound could potentially yield positional isomers, such as tert-butyl 2-(benzyloxy)benzoate or tert-butyl 3-(benzyloxy)benzoate, as minor impurities. These isomers have identical mass and very similar physical properties, making their separation from the desired para-isomer a significant challenge for standard purification methods like simple recrystallization or basic column chromatography.

Advanced preparative chromatography techniques are essential for isolating the pure target isomer.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): By using high-efficiency columns and carefully optimized mobile phases, Prep-HPLC can achieve baseline separation of closely related positional isomers, allowing for the collection of the pure para-isomer in milligram to gram quantities.

High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of solid supports, eliminating issues like irreversible adsorption of the sample. HSCCC is particularly effective for separating components in complex mixtures and has been successfully used to isolate cis-trans isomers of natural products, demonstrating its potential for separating other challenging isomer types. nih.gov

The choice of technique depends on the scale of the separation and the specific properties of the isomers. These advanced methods are crucial for obtaining the high-purity materials required for subsequent analytical studies.

Table 5: Hypothetical Preparative HPLC Separation of Benzyloxybenzoate Isomers

| Compound | Isomer Position | Retention Time (min) (Hypothetical) | Elution Order Rationale |

| This compound | para | 15.2 | The most symmetric isomer often interacts differently and can be more or less retained. |

| Tert-butyl 3-(benzyloxy)benzoate | meta | 14.5 | Polarity and steric factors lead to different interactions with the stationary phase. |

| Tert-butyl 2-(benzyloxy)benzoate | ortho | 13.1 | The ortho isomer is often the most polar or sterically hindered, leading to earlier elution. |

X-ray Crystallography and Solid-State Characterization

Crystal Structure Determination and Polymorphism Studies

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a crystalline solid. While a specific crystal structure for this compound is not publicly available in crystallographic databases as of this writing, the methodology for its determination would follow standard procedures. This involves growing a suitable single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of unit cell dimensions, space group, and the exact coordinates of every atom in the molecule.

Polymorphism , the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state characterization, particularly for pharmaceutical and materials science applications. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability.

Studies on related benzoate esters have revealed the existence of multiple polymorphic forms. For example, methyl 4-hydroxybenzoate (B8730719) (methyl paraben) is known to have at least four polymorphs, each with a different melting point and crystal structure. acs.org Similarly, cocrystals of metronidazole (B1676534) benzoate have also been shown to exhibit polymorphism. rsc.org The investigation of polymorphism for this compound would involve crystallization under various conditions (e.g., different solvents, temperatures, and cooling rates) and characterization of the resulting solids using techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). rsc.orggoogle.com

Table 1: Crystallographic Data for an Exemplary Benzoate Ester (Methyl Paraben, Form 1-I)

| Parameter | Value |

| Compound Name | Methyl 4-hydroxybenzoate |

| CSD Refcode | CEBGOF |

| Formula | C₈H₈O₃ |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 12.915 |

| b (Å) | 13.911 |

| c (Å) | 8.225 |

| α (°) | 90 |

| β (°) | 106.89 |

| γ (°) | 90 |

| Volume (ų) | 1412.9 |

| Z | 8 |

| Note: This data is for a related compound to illustrate typical crystallographic parameters. |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. acs.orgrsc.org It partitions the space in a crystal into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the rest of the crystal. crystalexplorer.net By mapping various properties onto this surface, one can gain a detailed understanding of the close contacts between molecules.

The key steps and outputs of a Hirshfeld surface analysis include:

d_norm surface: This surface is mapped with a normalized contact distance (d_norm), which is based on the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface, and the van der Waals radii of the respective atoms. Red spots on the d_norm surface indicate close contacts (shorter than the sum of van der Waals radii), white regions represent contacts around the van der Waals separation, and blue regions signify longer contacts.

Shape Index and Curvedness: These properties of the surface help to identify complementary hollows and bumps, which are indicative of π-π stacking interactions. nih.gov

In the context of this compound, a Hirshfeld analysis would be expected to reveal the significance of various weak interactions, such as C-H···O and C-H···π interactions, in stabilizing the crystal structure. researchgate.net The analysis would quantify the percentage contribution of different contacts, providing a clear picture of the packing forces. For instance, in a related anhydride (B1165640), H···H, O···H, and C···H interactions were found to be the most significant contributors to the crystal packing. nih.gov

Energy Framework Calculations for Crystal Packing Stability

To further quantify the energetics of the crystal packing, energy framework calculations can be performed. This method involves calculating the interaction energies between a central molecule and its neighbors within a defined cluster and then visualizing these energies as a framework within the crystal lattice. researchgate.netrsc.org

The total interaction energy is typically decomposed into electrostatic, polarization, dispersion, and exchange-repulsion components, calculated using quantum mechanical methods (e.g., at the B3LYP/6-31G(d,p) level of theory). mdpi.comiucr.org

Electrostatic Energy (E_ele): Arises from the interaction between the static charge distributions of the molecules.

Dispersion Energy (E_dis): Represents the attractive van der Waals forces.

The results are often visualized as cylinders connecting the centers of mass of interacting molecules, where the cylinder radius is proportional to the magnitude of the interaction energy. researchgate.net This provides an intuitive and powerful graphical representation of the anisotropy of the crystal packing. For many non-polar organic molecules, the dispersion energy is often the dominant stabilizing force. iucr.orgiucr.org

For this compound, energy framework calculations would elucidate the topology and strength of the intermolecular interactions, highlighting the primary directions of packing stability. This analysis can help to rationalize the mechanical properties of the crystal, such as whether it is likely to be brittle or flexible. rsc.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

No published research could be located that has applied quantum chemical methods to tert-butyl 4-(benzyloxy)benzoate. This includes a lack of studies using Density Functional Theory (DFT) or ab initio methods to analyze this compound.

There are no available DFT studies for this compound. As a result, specific data on its frontier molecular orbitals and molecular electrostatic potential is not available.

No calculations of the Highest Occupied Molecular Orbital (HOMO) or Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution for this compound have been reported.

There are no published Molecular Electrostatic Potential (MEP) maps for this compound to visualize its charge distribution and predict sites for electrophilic or nucleophilic attack.

Calculated vibrational frequencies, which are often used to complement experimental infrared and Raman spectroscopy, have not been reported for this compound.

No studies employing high-level ab initio calculations to predict the properties of this compound with high accuracy were found.

Density Functional Theory (DFT) for Electronic Structure and Properties

Molecular Modeling and Dynamics Simulations

There is no evidence of molecular modeling or molecular dynamics simulations having been performed for this compound in the scientific literature. Such studies would provide insight into its conformational landscape and behavior in different environments, but this information has not been generated or published.

Conformational Analysis and Energy Minimization

The conformational landscape of this compound is primarily determined by the rotational freedom around several key single bonds. The most significant of these are the C-O bonds of the ester and ether linkages, and the C-C bond connecting the benzyl (B1604629) group to the ether oxygen.

Energy minimization calculations, typically performed using density functional theory (DFT) or other quantum mechanical methods, would seek to identify the most stable three-dimensional arrangement of the atoms. For this compound, the planarity of the benzoate (B1203000) group would be a key feature, with the bulky tert-butyl group influencing the rotational position of the ester linkage to minimize steric hindrance. The orientation of the benzyloxy group relative to the benzoate ring would also be critical, with the molecule likely adopting a conformation that maximizes electronic stabilization while minimizing steric clashes between the two aromatic rings.

Simulation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Intermolecular interactions play a crucial role in determining the physical properties of a compound. For this compound, the following interactions are of note:

Hydrogen Bonding: While the molecule itself lacks strong hydrogen bond donors, the oxygen atoms of the ester and ether groups can act as hydrogen bond acceptors. In the presence of protic solvents or other molecules with O-H or N-H bonds, hydrogen bonding would be a significant intermolecular force.

Solvatochromism Studies and Solvent Interaction Models (e.g., Kamlet–Taft, Catalan)

Solvatochromism refers to the change in a substance's color (or more broadly, its UV-Visible absorption spectrum) with a change in solvent polarity. nih.gov This phenomenon provides insight into the solute-solvent interactions and the difference in solvation between the ground and excited electronic states. nih.gov

For a molecule like this compound, which possesses polar functional groups (the ester and ether) and non-polar regions (the aromatic rings and tert-butyl group), its UV-Visible absorption spectrum would be expected to show some degree of solvatochromism.

To quantify the contributions of different types of solute-solvent interactions, empirical models like the Kamlet-Taft and Catalan models are often employed. researchgate.net These models use linear solvation energy relationships to correlate the spectral shifts with solvent parameters representing dipolarity/polarizability, hydrogen bond acidity, and hydrogen bond basicity.

A hypothetical Kamlet-Taft analysis for this compound would involve an equation of the form:

ν = ν₀ + sπ* + aα + bβ

Where:

ν is the wavenumber of the absorption maximum.

ν₀ is the wavenumber in a reference solvent.

π* is the solvent dipolarity/polarizability parameter.

α is the solvent hydrogen-bond donor acidity.

β is the solvent hydrogen-bond acceptor basicity.

s, a, and b are coefficients that describe the sensitivity of the solute to each of these solvent properties.

While specific experimental data for this compound is not available, studies on similar compounds, such as ((4-(benzyloxy)benzylidene)amino)phenol derivatives, have successfully used these models to understand their solvatochromic behavior. researchgate.net

Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This is frequently used to predict the interaction between a small molecule (ligand) and a protein receptor.

Prediction of Binding Modes and Affinities with Biological Receptors

In a hypothetical docking study, this compound would be computationally placed into the binding site of a target protein. The software would then explore different binding poses, calculating a "docking score" for each, which estimates the binding affinity.

The binding mode would be determined by the types of interactions formed between the ligand and the amino acid residues of the protein's binding pocket. For this compound, these could include:

Hydrophobic Interactions: The benzyl and tert-butyl groups would likely favor interactions with non-polar amino acid residues such as leucine, isoleucine, and valine.

Hydrogen Bonding: The ester and ether oxygen atoms could form hydrogen bonds with suitable donor residues like serine, threonine, or tyrosine.

π-Stacking and π-Cation Interactions: The aromatic rings could engage in π-stacking with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) or π-cation interactions with positively charged residues (e.g., lysine, arginine).

The predicted binding affinity, often expressed as a negative score (where a more negative value indicates stronger binding), would depend on the sum of these favorable interactions.

Structure-Activity Relationship (SAR) Elucidation through Computational Means

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. mdpi.com Computationally, this can be explored by systematically modifying the structure of the lead compound (in this case, this compound) and re-docking the new analogues into the target protein.

For example, a computational SAR study could investigate the effects of:

Modifying the tert-butyl group: Replacing it with smaller (e.g., methyl, ethyl) or larger alkyl groups to probe the size constraints of the hydrophobic pocket.

Substituting the benzoate ring: Adding electron-donating or electron-withdrawing groups to different positions to see how this affects electronic interactions and hydrogen bonding potential.

Altering the benzyl group: Introducing substituents on the second aromatic ring to explore additional binding interactions.

By comparing the docking scores and binding modes of these analogues, a computational SAR model can be built. This model can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective ligands. Quantitative Structure-Activity Relationship (QSAR) models can further refine this by correlating biological activity with calculated molecular descriptors. researchgate.net

Future Research Directions and Emerging Trends

Development of Novel Synthetic Methodologies for Benzyloxy-tert-Butyl Benzoates

The traditional synthesis of tert-butyl 4-(benzyloxy)benzoate typically involves the esterification of 4-(benzyloxy)benzoic acid with a tert-butylating agent. While effective, these methods can sometimes be limited by harsh reaction conditions or the use of hazardous reagents. Future research is expected to focus on developing more efficient, selective, and environmentally benign synthetic strategies.

One promising avenue is the exploration of novel catalytic systems. For instance, the use of solid acid catalysts, such as zirconium or titanium-based materials, has shown success in the synthesis of other benzoate (B1203000) esters and could be adapted for this specific compound. mdpi.com These catalysts offer advantages in terms of reusability and reduced waste generation. Another innovative approach involves the use of di-tert-butyl dicarbonate (B1257347) ((Boc)2O) under solvent-free conditions, potentially activated by unconventional energy sources like electromagnetic milling, which presents a greener alternative to traditional methods.

Furthermore, flow chemistry in microreactors is emerging as a powerful tool for the synthesis of tert-butyl esters. This technology allows for precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. The continuous nature of flow synthesis also aligns with the principles of green chemistry by minimizing solvent usage and energy consumption.

A key area of development will be the direct and selective C-H functionalization of simpler precursors, which could offer a more atom-economical route to this compound. While challenging, advancements in transition-metal catalysis are making such transformations increasingly feasible.

Exploration of New Applications in Specialized Chemical Fields

The applications of this compound are not yet extensively documented, but the structural motifs within the molecule suggest a range of potential uses in specialized chemical fields. The benzyloxy group offers a versatile handle for further chemical modification, while the tert-butyl ester can act as a protecting group or a bulky substituent to tune molecular properties.

One area of significant potential is in the synthesis of liquid crystals. Phenyl benzoate derivatives are known to exhibit liquid crystalline properties, and the specific structure of this compound could be a precursor to novel calamitic liquid crystals with tailored thermal and optical properties. nih.gov Research in this area would involve the synthesis of a homologous series of related compounds and the investigation of their mesomorphic behavior. researchgate.net

The compound could also serve as a key intermediate in the synthesis of biologically active molecules. The 4-(benzyloxy)benzoate moiety is found in various pharmacologically relevant compounds, and the tert-butyl ester could be used as a protecting group for the carboxylic acid functionality during a multi-step synthesis. nih.gov Its derivatives could be explored for activities such as antimalarial or antiproliferative effects. nih.gov

Moreover, the compound could find applications in materials science as a monomer or additive in the production of specialty polymers. The bulky tert-butyl group can influence the physical properties of polymers, such as their thermal stability and solubility. sigmaaldrich.com

Advanced Characterization Techniques for Dynamic Studies

A deeper understanding of the conformational dynamics and intermolecular interactions of this compound is crucial for predicting its behavior and designing new applications. Advanced characterization techniques will play a vital role in these investigations.

Nuclear Magnetic Resonance (NMR) Spectroscopy will continue to be a cornerstone for structural elucidation. However, advanced NMR techniques, such as two-dimensional NMR (COSY, HSQC, HMBC) and variable-temperature NMR, can provide detailed insights into the molecule's conformational preferences and the rotational barriers of its constituent groups. Recent studies on other benzoic acid esters have shown that substituents can lead to unexpected chemical shift behaviors, highlighting the need for detailed computational and experimental NMR studies. nih.gov

Computational Modeling , particularly Density Functional Theory (DFT), will be an indispensable tool for complementing experimental data. DFT calculations can be used to predict stable conformers, calculate vibrational frequencies, and simulate NMR and UV-Vis spectra. mdpi.comresearchgate.net Such computational studies can help rationalize experimental observations and guide the design of new derivatives with specific properties. nih.gov For instance, computational analysis can reveal how the orientation of the ester group influences the photophysical properties of related compounds. nih.gov

X-ray Crystallography of single crystals of this compound or its derivatives would provide definitive information about its solid-state conformation and packing. This data is invaluable for understanding intermolecular interactions and for correlating solid-state structure with physical properties.

Dynamic studies using techniques like dynamic NMR (DNMR) could be employed to investigate the kinetics of conformational changes, providing valuable thermodynamic parameters. Additionally, techniques like inverse gas chromatography could be used to study the thermodynamic interactions of the compound in its liquid crystalline phase, if applicable. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The fields of artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and development of new molecules, and this compound is no exception. These technologies can be applied across the entire research and development pipeline, from the initial design of novel derivatives to the optimization of their synthesis.

Reaction Optimization: ML models can be used to predict the optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize the yield and purity of a chemical reaction. This can significantly reduce the number of experiments required, saving time and resources.

The integration of AI with automated synthesis platforms can create a closed-loop system where new compounds are designed, synthesized, and tested in a fully automated fashion, dramatically accelerating the pace of discovery. researchgate.net

Sustainable and Green Chemistry Approaches for Production

The principles of green chemistry are increasingly influencing the chemical industry, and the production of this compound is an area where these principles can be readily applied. Future research will undoubtedly focus on developing more sustainable and environmentally friendly manufacturing processes.

Use of Greener Solvents and Reagents: A key aspect of green chemistry is the replacement of hazardous solvents and reagents with safer alternatives. youtube.com For the synthesis of this compound, this could involve using more benign solvents than traditional chlorinated hydrocarbons and exploring catalysts that can operate under milder conditions. acs.org

Atom Economy: Synthetic routes with high atom economy, where a high proportion of the atoms in the reactants are incorporated into the final product, are a central tenet of green chemistry. The development of catalytic C-H activation or one-pot synthesis strategies would significantly improve the atom economy compared to traditional multi-step syntheses. acs.org